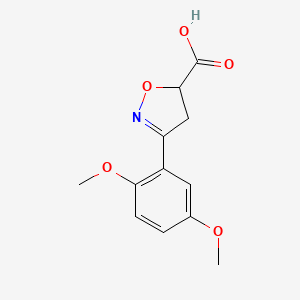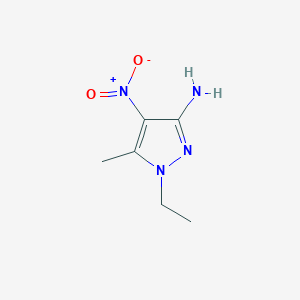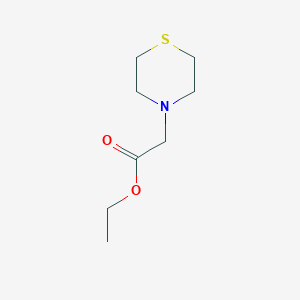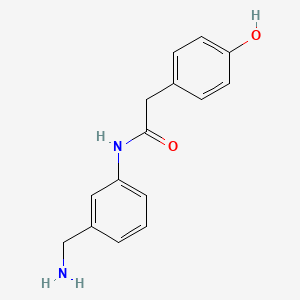
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, otherwise known as N-AMPA, is a chemical compound that is used in various scientific research applications. It is a derivative of the neurotransmitter glutamate and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Oxidation Study in Physicochemical Research
- Application Summary: This compound, also known as Paracetamol, was used in a study to understand its oxidation by Diperiodatocuprate (III) in an aqueous alkaline medium .
- Methods and Procedures: The kinetics of the oxidation were studied spectrophotometrically. The reaction between Diperiodatocuprate (III) and Paracetamol in an alkaline medium exhibits 1:4 stoichiometry (Paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [Paracetamol] and negative fractional order in [alkali] .
- Results and Outcomes: The oxidation reaction in the alkaline medium has been shown to proceed via a DPC-Paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products. The main products were identified by spot test, IR, NMR, and GC-MS .
Suppression of Macrophage Foam Cell Formation
- Application Summary: The compound, as a major microbial metabolite of procyanidin A2, was found to suppress macrophage foam cell formation .
- Methods and Procedures: The effect of procyanidin A2 and its major colonic metabolite on the suppression of macrophage foam cell formation was investigated. The study used a concentration of 12.5 μg mL−1 of the compound .
- Results and Outcomes: The compound significantly reduced cellular lipid accumulation and inhibited foam cell formation. It promoted macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 .
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9-10,16H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOKWUOABODAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649609 |
Source


|
| Record name | N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide | |
CAS RN |
886363-58-2 |
Source


|
| Record name | N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)
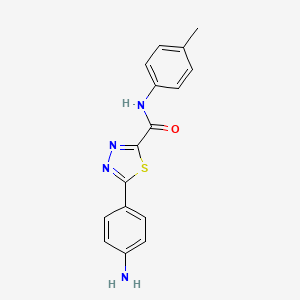
![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
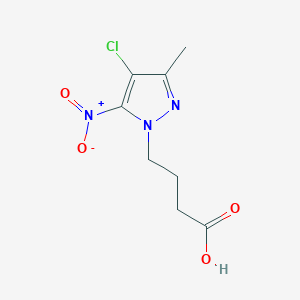
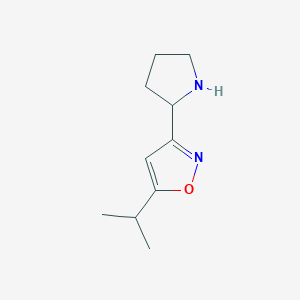
![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)
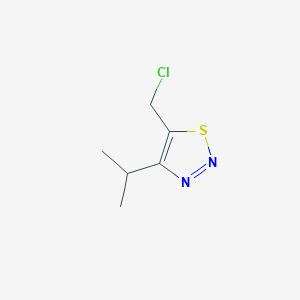
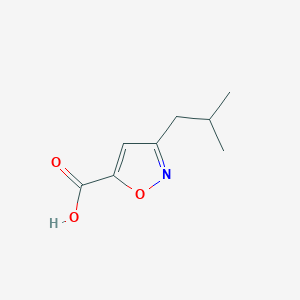
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)
